Cas no 57039-63-1 (6-CHLORO-2-PHENYL-1H-INDOLE)

6-Chloro-2-phenyl-1H-indole is a halogenated indole derivative characterized by its chloro and phenyl substituents at the 6- and 2-positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its indole core is structurally significant, often utilized in the design of bioactive molecules due to its resemblance to natural alkaloids. The chloro group enhances reactivity, facilitating further functionalization, while the phenyl moiety contributes to steric and electronic modulation. This compound is valued for its purity and stability, making it suitable for research applications in medicinal chemistry and material science. Proper handling and storage are recommended to maintain its integrity.
6-CHLORO-2-PHENYL-1H-INDOLE structure
6-CHLORO-2-PHENYL-1H-INDOLE structure
商品名:6-CHLORO-2-PHENYL-1H-INDOLE
CAS番号:57039-63-1
MF:C14H10NCl
メガワット:227.6889
CID:1007054
PubChem ID:10609364

6-CHLORO-2-PHENYL-1H-INDOLE 化学的及び物理的性質

名前と識別子

    • 6-CHLORO-2-PHENYL-1H-INDOLE
    • 1H-indole,6-chloro-2-phenyl-
    • SCHEMBL10413632
    • DB-118664
    • 6-chlor-2-phenyl-1H-indole
    • DTXSID20442468
    • CHEMBL4209739
    • MFCD11976328
    • CS-0199166
    • E74355
    • OBCVUTCTTKCQRR-UHFFFAOYSA-N
    • 6-chloro-2-phenylindole
    • 57039-63-1
    • BS-44599
    • MDL: MFCD11976328
    • インチ: InChI=1S/C14H10ClN/c15-12-7-6-11-8-13(16-14(11)9-12)10-4-2-1-3-5-10/h1-9,16H
    • InChIKey: OBCVUTCTTKCQRR-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)Cl)N2

計算された属性

  • せいみつぶんしりょう: 227.0501770g/mol
  • どういたいしつりょう: 227.0501770g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 237
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 15.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.3

6-CHLORO-2-PHENYL-1H-INDOLE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HM757-200mg
6-CHLORO-2-PHENYL-1H-INDOLE
57039-63-1 95%
200mg
988.0CNY 2021-07-17
Ambeed
A324316-1g
6-Chloro-2-phenyl-1H-indole
57039-63-1 95%
1g
$383.0 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1269836-1g
6-Chloro-2-phenyl-1H-indole
57039-63-1 95%
1g
¥2999.00 2024-05-08
Ambeed
A324316-100mg
6-Chloro-2-phenyl-1H-indole
57039-63-1 95%
100mg
$85.0 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HM757-50mg
6-CHLORO-2-PHENYL-1H-INDOLE
57039-63-1 95%
50mg
395.0CNY 2021-07-17
1PlusChem
1P01FXAJ-100mg
6-Chloro-2-phenyl-1H-indole
57039-63-1 95%
100mg
$62.00 2023-12-16
abcr
AB599768-1g
6-Chloro-2-phenyl-1H-indole; .
57039-63-1
1g
€627.20 2024-07-19
Aaron
AR01FXIV-1g
6-Chloro-2-phenyl-1H-indole
57039-63-1 95%
1g
$367.00 2025-02-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1269836-250mg
6-Chloro-2-phenyl-1H-indole
57039-63-1 95%
250mg
¥1282.00 2024-05-08
eNovation Chemicals LLC
Y1230212-1g
6-Chloro-2-phenyl-1H-indole
57039-63-1 95%
1g
$500 2024-06-03

6-CHLORO-2-PHENYL-1H-INDOLE 関連文献

6-CHLORO-2-PHENYL-1H-INDOLEに関する追加情報

Recent Advances in the Study of 6-CHLORO-2-PHENYL-1H-INDOLE (CAS: 57039-63-1) in Chemical Biology and Pharmaceutical Research

The compound 6-CHLORO-2-PHENYL-1H-INDOLE (CAS: 57039-63-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. Recent studies have highlighted its role as a key intermediate in the development of novel indole-based pharmaceuticals, which are known for their diverse pharmacological properties.

One of the most notable advancements in the study of 6-CHLORO-2-PHENYL-1H-INDOLE is its application in the synthesis of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with cancer and other diseases. Researchers have demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinases, making them promising candidates for targeted cancer therapies. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of 6-CHLORO-2-PHENYL-1H-INDOLE derivatives with enhanced selectivity for tyrosine kinases, showing significant anti-proliferative effects in vitro.

In addition to its potential in oncology, 6-CHLORO-2-PHENYL-1H-INDOLE has also been investigated for its anti-inflammatory properties. A recent study in Bioorganic & Medicinal Chemistry Letters explored the compound's ability to modulate inflammatory pathways by targeting key enzymes such as cyclooxygenase-2 (COX-2). The findings suggest that this compound could serve as a scaffold for developing new anti-inflammatory agents with fewer side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

The pharmacological profile of 6-CHLORO-2-PHENYL-1H-INDOLE is further supported by computational and structural studies. Molecular docking simulations have revealed its high binding affinity for various protein targets, providing insights into its mechanism of action. These studies have also facilitated the design of more potent and selective derivatives, as highlighted in a 2024 paper in the European Journal of Medicinal Chemistry. The integration of computational and experimental approaches has significantly accelerated the optimization of this compound for therapeutic use.

Despite these promising developments, challenges remain in the clinical translation of 6-CHLORO-2-PHENYL-1H-INDOLE-based therapies. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical and clinical studies. However, the compound's versatility and the growing body of research supporting its applications underscore its potential as a valuable tool in drug discovery and development.

In conclusion, 6-CHLORO-2-PHENYL-1H-INDOLE (CAS: 57039-63-1) represents a promising scaffold for the development of novel therapeutics, particularly in the fields of oncology and inflammation. Ongoing research efforts are expected to yield more refined derivatives with improved pharmacological properties, paving the way for future clinical applications. This brief highlights the importance of continued investment in the study of this compound and its derivatives to unlock their full therapeutic potential.

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